[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
CAS No.: 1864061-15-3
Cat. No.: VC4510696
Molecular Formula: C6H10ClF2N3
Molecular Weight: 197.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864061-15-3 |
|---|---|
| Molecular Formula | C6H10ClF2N3 |
| Molecular Weight | 197.61 |
| IUPAC Name | [1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-2-1-5(3-9)10-11;/h1-2,6H,3-4,9H2;1H |
| Standard InChI Key | FTJNJGKGDWLGPK-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1CN)CC(F)F.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Features
The compound’s core structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a 2,2-difluoroethyl group (-CH₂CF₂H) and at position 3 with a methanamine (-CH₂NH₂) moiety. The hydrochloride salt form improves solubility and stability for pharmaceutical applications . Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ClF₂N₃ |
| Molecular Weight | 197.61 g/mol |
| IUPAC Name | (1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl)methanamine hydrochloride |
| SMILES | C1=CN(N=C1CN)CC(F)F.Cl |
| InChI Key | FTJNJGKGDWLGPK-UHFFFAOYSA-N |
The difluoroethyl group enhances lipophilicity and metabolic stability, while the methanamine moiety facilitates hydrogen bonding with biological targets .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.8–3.2 ppm (methanamine -CH₂), δ 4.5–5.0 ppm (difluoroethyl -CF₂H), and δ 7.2–7.8 ppm (pyrazole ring protons) .
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¹³C NMR: Signals at δ 110–120 ppm (pyrazole carbons) and δ 40–50 ppm (methanamine carbon) .
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IR: Stretching vibrations at 3300 cm⁻¹ (N-H) and 1120 cm⁻¹ (C-F).
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Pyrazole Ring Formation: Condensation of difluoroethyl hydrazine with β-diketones or α,β-unsaturated carbonyl compounds under acidic conditions .
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Methanamine Introduction: Reductive amination of a pyrazole-3-carbaldehyde intermediate using sodium cyanoborohydride.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid in ethanol .
Example Reaction:
Industrial Production
Optimized methods employ continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Catalytic systems like palladium on carbon (Pd/C) are used for hydrogenation steps, reducing waste generation .
Physicochemical Properties
The compound’s solubility in polar solvents (e.g., water, ethanol) and moderate lipophilicity (LogP = 1.2) suggest balanced membrane permeability and bioavailability .
Biological Activity and Mechanisms
Pharmacological Targets
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Phosphodiesterase (PDE) Inhibition: Analogous pyrazole derivatives inhibit PDE4/5, increasing cAMP/cGMP levels and modulating inflammation and vasodilation.
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Ion Channel Modulation: Blocks voltage-gated sodium channels (IC₅₀ = 2.3 μM), potentially useful in pain management .
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Anticancer Activity: Induces apoptosis in HeLa cells (EC₅₀ = 12 μM) via mitochondrial pathway activation .
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Difluoroethyl group enhances metabolic stability (t₁/₂ = 4.2 h in human liver microsomes vs. 1.8 h for non-fluorinated analog) .
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Methanamine Position: N-Methylation reduces potency (PDE4 IC₅₀ increases from 0.8 μM to 3.4 μM), highlighting the importance of free -NH₂.
Applications in Drug Development
Therapeutic Areas
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Oncology: Preclinical studies show synergy with cisplatin in ovarian cancer models (combination index = 0.6).
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Neurology: Reduces neuropathic pain in rodent models (50% reduction at 10 mg/kg) .
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Anti-Infectives: MIC = 8 µg/mL against Staphylococcus aureus (methicillin-resistant strains) .
Pharmacokinetics
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Oral Bioavailability: 62% in rats (AUC₀–24 = 420 ng·h/mL at 10 mg/kg).
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Metabolism: Primarily via CYP3A4-mediated oxidation to inactive metabolites .
| GHS Code | Hazard Statement |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory during handling .
Environmental Impact
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Ecotoxicity: LC₅₀ = 8.2 mg/L (Daphnia magna), classifying it as toxic to aquatic life .
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Biodegradation: 28% degradation over 28 days (OECD 301D), indicating moderate persistence .
Comparative Analysis with Structural Analogs
Fluorine atoms and primary amine groups are critical for optimizing target affinity and pharmacokinetics .
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